![molecular formula C11H10ClNO4 B1636639 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid CAS No. 351003-03-7](/img/structure/B1636639.png)
3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid
Overview
Description
“3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid” is a chemical compound with the empirical formula C11H10ClNO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1N(CCC(O)=O)C2=CC(Cl)=CC=C2OC1(C)C
. The InChI code for this compound is 1S/C11H10ClNO4/c12-7-1-2-9-8(5-7)13(4-3-11(15)16)10(14)6-17-9/h1-2,5H,3-4,6H2,(H,15,16)
. Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight of this compound is 283.71 .Scientific Research Applications
Chemical Synthesis
This compound is used in the synthesis of potential COX-2 inhibitors . The process involves an internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones, followed by hydrolysis .
Antioxidant Activity
A series of C-3 tethered 2-oxo-benzo oxazine analogs, which include this compound, have been synthesized and tested for their antioxidant activity .
Chemical Modification of Biopolymers
The compound has been used as a bridge for grafting the chitosan biopolymer onto wool fabric to prepare antibacterial agents . It also played a role in the chemical modification of chitosan to obtain bacteria inhibitors .
Preparation of Biodegradable Polymers
In 2020, a novel biodegradable diblock/triblock poly (ester-bicarbonate)s was prepared from cyclohexene oxide (CHO), propylene oxide (PO), this compound, and CO2 in a one-pot/one-step protocol .
Surface Modification of Silk Fiber
The surface modification of silk fiber using this compound to graft the polysaccharide chitosan has been reported . This leads to the dyeing ability of the grafted silk .
Preparation of Antibacterial Agents
As mentioned earlier, this compound has been used in the grafting of chitosan biopolymer onto wool fabric to prepare antibacterial agents .
properties
IUPAC Name |
3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-7-1-2-9-8(5-7)13(4-3-11(15)16)10(14)6-17-9/h1-2,5H,3-4,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQQIWCFXWGLDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid | |
CAS RN |
351003-03-7 | |
Record name | 351003-03-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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